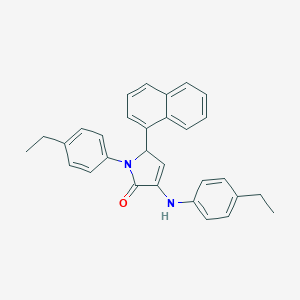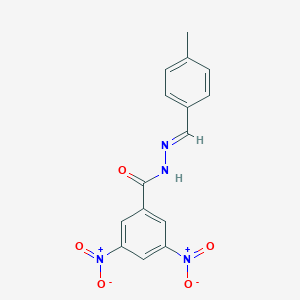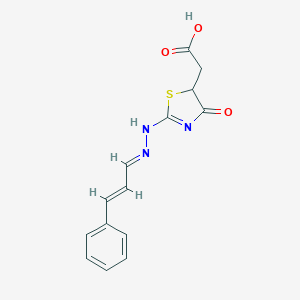
(E)-2-bromo-N-(3-oxo-3-(2-(2-oxoindolin-3-ylidene)hydrazinyl)propyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-bromo-N-(3-oxo-3-(2-(2-oxoindolin-3-ylidene)hydrazinyl)propyl)benzamide, also known as BRD0705, is a small molecule inhibitor that has shown promising results in scientific research. This compound has been synthesized through a specific method and has been used to study its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
Antioxidant Activity
The compound has been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Anticancer Activity
This compound has shown anticancer activity in both 2D and 3D models in vitro . It has been tested against human melanoma A375 and colon adenocarcinoma HT-29 cell lines .
Antiviral Activity
Indole derivatives, which include this compound, have been found to possess antiviral activity . They can inhibit the replication of various viruses, providing a potential avenue for the development of new antiviral drugs.
Anti-inflammatory Activity
Indole derivatives have also been reported to exhibit anti-inflammatory activity . They can potentially be used in the treatment of various inflammatory diseases.
Antimicrobial Activity
The compound may also have antimicrobial properties . This means it could potentially be used in the treatment of various bacterial infections.
Antitubercular Activity
Indole derivatives have been found to possess antitubercular activity . This suggests potential use in the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives have been reported to exhibit antidiabetic activity . This suggests potential use in the management and treatment of diabetes.
Antimalarial Activity
Indole derivatives have also been found to possess antimalarial activity . This suggests potential use in the treatment of malaria.
Propriétés
IUPAC Name |
2-bromo-N-[3-[(2-hydroxy-1H-indol-3-yl)diazenyl]-3-oxopropyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O3/c19-13-7-3-1-5-11(13)17(25)20-10-9-15(24)22-23-16-12-6-2-4-8-14(12)21-18(16)26/h1-8,21,26H,9-10H2,(H,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVWHYBDBMCJKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)CCNC(=O)C3=CC=CC=C3Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-bromo-N-(3-oxo-3-(2-(2-oxoindolin-3-ylidene)hydrazinyl)propyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({5-[(2-Amino-2-oxoethyl)(3-methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid](/img/structure/B352850.png)
![1-phenyl-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]cyclopentanecarboxamide](/img/structure/B352852.png)
![N'-[(3Z)-1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B352858.png)

![{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol](/img/structure/B352867.png)
![13-(Naphthalen-1-yl)-1,8,10,12-tetraazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8,11-pentaen-11-amine](/img/structure/B352873.png)

![5-[(2-Methoxyphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B352876.png)
![N'~1~,N'~4~-bis[(E)-(4-chlorophenyl)methylidene]butanedihydrazide](/img/structure/B352880.png)




![(2Z)-2-[1-(3-methylbutyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinecarbothioamide](/img/structure/B352892.png)